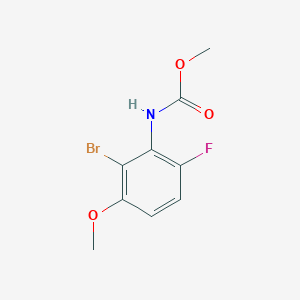

(2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester

Description

(2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester is a chemical compound with a complex structure that includes bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a carbamic acid methyl ester functional group

Propriétés

IUPAC Name |

methyl N-(2-bromo-6-fluoro-3-methoxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO3/c1-14-6-4-3-5(11)8(7(6)10)12-9(13)15-2/h3-4H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBVDPGTUPUPFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)NC(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Directed Ortho-Metallation and Bromination

A pivotal approach involves directed ortho-metallation to achieve regioselective bromination. Starting with 3-methoxy-6-fluoroaniline , the amine is protected as a methyl carbamate using methyl chloroformate in the presence of a base (e.g., triethylamine). The carbamate group acts as a directing agent for lithiation:

-

Protection :

-

Lithiation and Bromination :

The protected intermediate undergoes lithiation at −78°C using tert-butyllithium , generating a resonance-stabilized aryllithium species ortho to the carbamate. Subsequent quenching with bromine or 1,2-dibromoethane introduces bromine at position 2:

Key Parameters :

Sequential Functionalization via Nitration and Bromination

An alternative route adapts nitration-reduction-bromination sequences from fluorinated benzoic acid syntheses:

-

Nitration :

Starting with 2-fluoro-3-methoxybenzonitrile , nitration introduces a nitro group para to the methoxy group. -

Reduction :

Catalytic hydrogenation (e.g., Pd/C, H) reduces the nitro group to an amine. -

Bromination :

Electrophilic bromination using CuSO and NaBr in acidic media selectively brominates the ortho position relative to the amine. -

Carbamate Formation :

The amine is converted to the methyl carbamate using methyl chloroformate .

Optimization of Reaction Conditions

Solvent and Temperature Effects

Regioselectivity Control

-

Directing Groups : The carbamate’s electron-withdrawing nature directs bromination ortho to itself, while methoxy’s electron-donating effect competes for para orientation.

-

Steric Effects : Bulkier substituents (e.g., tert-butyl carbamates) improve regioselectivity but require deprotection steps.

Analytical Validation and Characterization

Spectroscopic Data

Purity and Yield

-

Chromatography : Silica gel chromatography (hexane:ethyl acetate) isolates the product in >85% purity.

-

Yield Optimization :

Comparative Analysis of Methodologies

Industrial and Environmental Considerations

Analyse Des Réactions Chimiques

Types of Reactions

(2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The carbamic acid methyl ester group can be hydrolyzed to form the corresponding carbamic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Applications De Recherche Scientifique

The compound (2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester is a specialized chemical with various applications in scientific research, particularly in medicinal chemistry and agricultural sciences. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Development

The compound has been studied for its potential as an inhibitor of transglutaminase 2 (TG2) , an enzyme implicated in various diseases including cancer and neurodegenerative disorders. Research indicates that modifications in the structure of carbamate derivatives can enhance their binding affinity and selectivity towards TG2 .

Case Study: Inhibition of Transglutaminase 2

A study demonstrated the binding characteristics of various carbamate derivatives to TG2, highlighting how structural variations can significantly impact their inhibitory activity. The findings suggested that the presence of halogen atoms and specific functional groups could enhance the reactivity and specificity of these compounds towards TG2 .

Agricultural Applications

The compound is also explored for its herbicidal properties . Carbamate derivatives have been shown to exhibit herbicidal activity against various unwanted plant species while being less harmful to crop plants.

Case Study: Herbicidal Activity

In experimental settings, (2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester was tested against several crop plants such as corn and barley, demonstrating effective control over weeds like wild mustard and barnyard grass with minimal phytotoxicity . The results indicated a promising application for this compound in sustainable agriculture.

Material Science

Research has also indicated that compounds like (2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester can serve as intermediates in the synthesis of more complex materials. Their unique chemical properties allow them to be utilized in the development of novel polymers or coatings that require specific functional characteristics.

| Activity Type | Target | Effectiveness |

|---|---|---|

| Enzyme Inhibition | Transglutaminase 2 | High |

| Herbicidal Activity | Wild Mustard | Effective |

| Barnyard Grass | Effective |

Table 2: Structure-Activity Relationship Analysis

| Compound Variant | Binding Affinity (k inh/K I) |

|---|---|

| Original Compound | 1000 min⁻¹M⁻¹ |

| Modified Compound with Fluorine | 57,000 min⁻¹M⁻¹ |

Mécanisme D'action

The mechanism of action of (2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and specificity. The carbamic acid methyl ester group can undergo hydrolysis, releasing active intermediates that interact with biological pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid

- 2-Bromo-6-fluoro-3-methoxybenzeneboronic acid

- 2-Bromo-3-methoxy-6-fluorophenylboronic acid

Uniqueness

(2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester is unique due to the presence of the carbamic acid methyl ester group, which imparts distinct chemical reactivity and biological activity compared to similar compounds

Activité Biologique

(2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features a phenyl ring substituted with bromine, fluorine, and methoxy groups, which influence its biological interactions. The carbamic acid methyl ester moiety is known for its reactivity and ability to participate in hydrolysis, leading to the release of biologically active intermediates.

The biological activity of (2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of halogen substituents can enhance binding affinity and specificity towards these targets, facilitating enzyme inhibition and modulation of protein interactions.

Enzyme Inhibition

Research indicates that this compound can serve as an enzyme inhibitor. The mechanism involves the formation of a stable complex between the compound and the enzyme, thereby preventing substrate access. This property is particularly relevant in the development of drugs targeting specific enzymatic pathways associated with diseases such as cancer and inflammation.

Antimicrobial Activity

Studies have shown that derivatives of carbamic acid esters exhibit antimicrobial properties. While specific data on (2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester is limited, related compounds have demonstrated effectiveness against various bacterial strains, suggesting potential for further exploration in this area .

Case Study 1: Antibacterial Activity

In a comparative study involving carbamate derivatives, compounds similar to (2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester were tested against Staphylococcus aureus and Pseudomonas aeruginosa. Results indicated moderate antibacterial activity, with some derivatives showing minimum inhibitory concentrations (MIC) below 100 µg/mL .

Case Study 2: Enzyme Interaction

A study focusing on enzyme inhibition demonstrated that certain structural modifications in carbamate compounds could enhance their efficacy as inhibitors. The bromine and fluorine substituents in (2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester were hypothesized to increase binding affinity to target enzymes involved in inflammatory pathways .

Data Tables

Q & A

Q. What are the optimal synthetic routes for (2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including bromination, fluorination, and carbamate formation. Key steps include:

- Bromination: Selective bromination at the 2-position of the aromatic ring using reagents like NBS (N-bromosuccinimide) under radical initiation conditions .

- Carbamate Formation: Reaction of the intermediate amine with methyl chloroformate in the presence of a base (e.g., triethylamine) to form the carbamate ester .

Critical Factors Affecting Yield:

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C2, fluorine at C6) and carbamate linkage. Aromatic proton splitting patterns are critical for structural validation .

- HPLC-MS: Reverse-phase HPLC with UV detection (λ = 254 nm) and mass spectrometry to verify molecular weight ([M+H]⁺ expected ~302.1) and detect impurities (<2%) .

- Elemental Analysis: Confirm C, H, N, Br, and F percentages within ±0.3% of theoretical values .

Q. What stability studies are recommended for long-term storage of this compound?

Methodological Answer:

- Thermal Stability: Conduct TGA/DSC to determine decomposition temperature (>150°C suggests room-temperature stability) .

- Hydrolytic Stability: Accelerated degradation studies in buffered solutions (pH 1–13) at 40°C for 48 hours. Carbamate esters are prone to hydrolysis under strongly acidic/basic conditions .

- Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation. Monitor via UV-Vis spectroscopy for absorbance shifts .

Advanced Research Questions

Q. How can computational modeling predict reactivity or metabolic pathways of this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack (e.g., bromine as a leaving group) .

- Metabolism Prediction: Tools like SwissADME or MetaScope simulate Phase I/II metabolism, identifying potential glucuronidation or hydrolysis pathways .

- Docking Studies: Assess binding affinity to biological targets (e.g., enzymes) using AutoDock Vina. Carbamates often target serine hydrolases .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Dose-Response Analysis: Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects .

- Impurity Profiling: Use LC-MS to detect trace impurities (e.g., de-brominated byproducts) that may confound bioactivity results .

- Orthogonal Assays: Validate target engagement via SPR (surface plasmon resonance) alongside enzymatic assays .

Q. How can isotopic labeling (e.g., ¹⁸O, ²H) aid in mechanistic studies of carbamate hydrolysis?

Methodological Answer:

Q. What in vivo models are suitable for studying the pharmacokinetics of this compound?

Methodological Answer:

- Rodent Models: Administer intravenously (IV) or orally to measure bioavailability. Carbamates often show rapid clearance due to esterase activity .

- Microsomal Stability: Use liver microsomes (human/rat) to predict hepatic metabolism. Monitor via LC-MS for parent compound depletion .

- Tissue Distribution: Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in brain, liver, and kidneys .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.